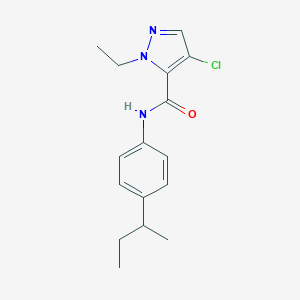
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide has various scientific research applications. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the formation of beta-amyloid plaques.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell growth and proliferation. It has also been shown to inhibit the activity of certain inflammatory pathways, which are involved in the development of inflammation.
Biochemical and Physiological Effects:
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce inflammation, and inhibit the formation of beta-amyloid plaques. Additionally, it has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its ability to inhibit specific enzymes and pathways, which allows for the study of these pathways in more detail. Additionally, its ability to reduce inflammation and inhibit the formation of beta-amyloid plaques makes it a useful tool for studying these processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide. One direction is the development of more potent and selective inhibitors of specific enzymes and pathways. Another direction is the study of the compound's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, the development of new methods for synthesizing this compound may allow for its use in larger-scale experiments.
Métodos De Síntesis
The synthesis of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide involves several steps. The first step involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methoxy-4-nitrobenzaldehyde to form an intermediate product. The intermediate product is then reacted with ethyl acetoacetate to form a pyrazole ring. Finally, the pyrazole ring is reacted with carboxylic acid to form the desired product.
Propiedades
Nombre del producto |
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H11N5O5S |
Peso molecular |
349.32 g/mol |
Nombre IUPAC |
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O5S/c1-22-6-3-4-7-8(5-6)24-13(14-7)15-11(19)9-10(18(20)21)12(23-2)17-16-9/h3-5H,1-2H3,(H,16,17)(H,14,15,19) |
Clave InChI |
JHPFPXGJSSWFRH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-] |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)


![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)




![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)


